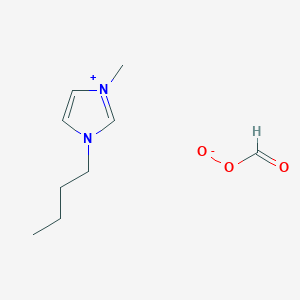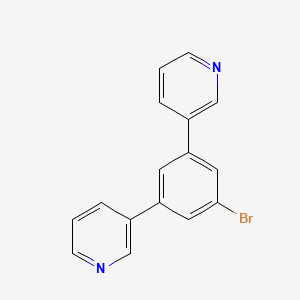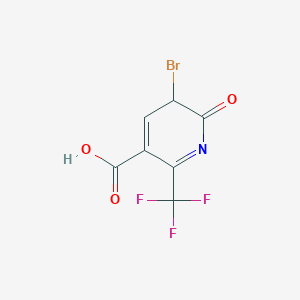
3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 2nd position, and a keto group at the 6th position on the pyridine ring. The molecular structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents and trifluoromethylating agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and solvents to optimize yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and keto group contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid: Similar structure but with a benzyl group instead of a trifluoromethyl group.
Picolinic acid (2-pyridinecarboxylic acid): Lacks the bromine and trifluoromethyl groups.
Nicotinic acid (3-pyridinecarboxylic acid): Lacks the bromine and trifluoromethyl groups.
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in 3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)- makes it unique compared to other pyridinecarboxylic acids
Properties
Molecular Formula |
C7H3BrF3NO3 |
|---|---|
Molecular Weight |
286.00 g/mol |
IUPAC Name |
3-bromo-2-oxo-6-(trifluoromethyl)-3H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-2(6(14)15)4(7(9,10)11)12-5(3)13/h1,3H,(H,14,15) |
InChI Key |
KJYRIZHVQRJVFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=O)C1Br)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


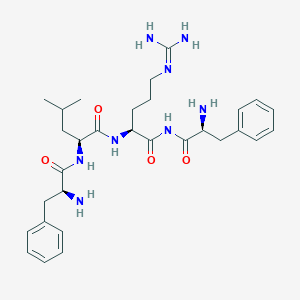
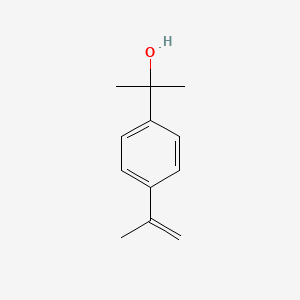

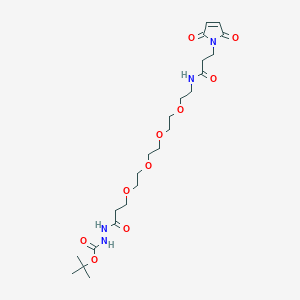
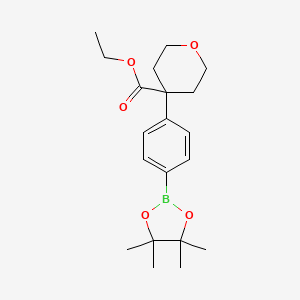
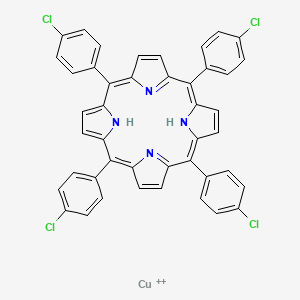
![4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide](/img/structure/B12332319.png)
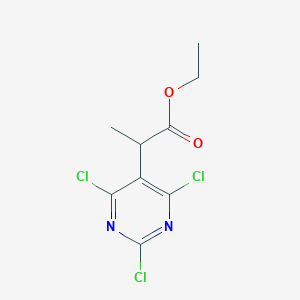
![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
![4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B12332350.png)
![[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)
